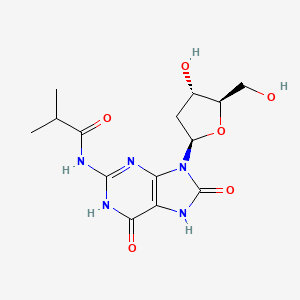

8-Hydroxy-N2-isobutryl-2'-deoxyguanosine

描述

8-Hydroxy-N2-isobutryl-2’-deoxyguanosine is a derivative of 8-Oxo-2’-deoxyguanosine, which is a marker compound indicative of DNA damage associated with mutagenesis and carcinogenesis . This compound is significant in the study of oxidative DNA damage and its implications in various biological processes.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-N2-isobutryl-2’-deoxyguanosine typically involves the modification of 2’-deoxyguanosineSpecific reaction conditions, such as the use of protecting groups and selective deprotection steps, are crucial to achieve the desired product .

化学反应分析

Types of Reactions: 8-Hydroxy-N2-isobutryl-2’-deoxyguanosine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 8th position can be further oxidized under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups.

Substitution: The isobutryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 8-oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups .

科学研究应用

8-Hydroxy-N2-isobutryl-2’-deoxyguanosine has several applications in scientific research:

作用机制

The compound exerts its effects primarily through its role as a marker of oxidative DNA damage. Reactive oxygen species (ROS) generated during cellular metabolism or exposure to environmental agents can oxidize guanine bases in DNA, forming 8-Hydroxy-N2-isobutryl-2’-deoxyguanosine. This modified base can lead to G:C to T:A transversion mutations, contributing to mutagenesis and carcinogenesis . The compound is recognized and repaired by specific DNA repair enzymes, highlighting its importance in maintaining genomic integrity .

相似化合物的比较

8-Oxo-2’-deoxyguanosine: A closely related compound, also indicative of oxidative DNA damage.

8-Benzyloxy-N2-isobutyryl-2’-deoxyguanosine: Another derivative with similar structural modifications.

N2-Isobutyryl-2’-deoxyguanosine: Lacks the hydroxyl group at the 8th position but shares the isobutryl modification.

Uniqueness: 8-Hydroxy-N2-isobutryl-2’-deoxyguanosine is unique due to the presence of both the hydroxyl group at the 8th position and the isobutryl group at the N2 position. This dual modification makes it a valuable marker for studying oxidative DNA damage and its biological consequences .

生物活性

8-Hydroxy-N2-isobutryl-2'-deoxyguanosine (8-OH-ibdG) is a modified nucleoside that has gained attention due to its potential role as a biomarker for oxidative DNA damage and its implications in cancer research. This article explores the biological activity of 8-OH-ibdG, including its mechanisms of action, relevance in oxidative stress, and its use in clinical and environmental studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃N₅O₅ |

| Molecular Weight | 283.241 g/mol |

| CAS Number | 88847-89-6 |

| Melting Point | 217-220 °C |

| Density | 2.3±0.1 g/cm³ |

8-OH-ibdG is structurally related to 8-hydroxy-2'-deoxyguanosine (8-OHdG), a well-established marker of oxidative stress. The addition of the isobutryl group enhances its stability and reactivity in biological systems .

The primary biological activity of 8-OH-ibdG is its role as a biomarker for oxidative DNA damage. It is generated through the oxidation of deoxyguanosine, which can occur due to various environmental stressors such as UV radiation, ionizing radiation, and exposure to reactive oxygen species (ROS). The presence of 8-OH-ibdG in DNA can lead to:

- Mutagenesis : Misincorporation during DNA replication can result in G:C to T:A transversions.

- Cellular Signaling : It may activate signaling pathways associated with DNA damage response mechanisms, influencing cell cycle regulation and apoptosis .

Cancer Research

8-OH-ibdG serves as a critical biomarker for assessing the risk of cancer development. Elevated levels have been associated with:

- Tobacco Smoke Exposure : Studies indicate that smokers exhibit significantly higher urinary concentrations of 8-OHdG compared to non-smokers, suggesting a direct link between oxidative stress from smoking and DNA damage .

- Environmental Toxins : Exposure to heavy metals and polycyclic aromatic hydrocarbons has also been correlated with increased levels of this biomarker, indicating its utility in environmental health assessments .

Case Studies

- Urinary Concentrations in Pregnant Couples : A study measured urinary concentrations of 8-OHdG among couples planning pregnancy. Results indicated mean concentrations of 6.02 μg/g creatinine, significantly higher in females than males, highlighting gender differences in oxidative stress responses .

- Phthalate Exposure : Another investigation found associations between urinary levels of phthalates and 8-OHdG concentrations, suggesting that exposure to certain chemicals can exacerbate oxidative DNA damage .

Research Findings

Recent studies have demonstrated the following key findings regarding the biological activity of 8-OH-ibdG:

- Oxidative Stress Indicator : It is widely recognized as a reliable indicator of oxidative stress and has been utilized in various clinical studies to evaluate the effects of lifestyle factors on DNA integrity.

- Therapeutic Implications : Understanding the pathways influenced by 8-OH-ibdG may lead to novel therapeutic approaches aimed at mitigating oxidative damage, particularly in cancer treatment strategies .

属性

IUPAC Name |

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O6/c1-5(2)11(22)17-13-16-10-9(12(23)18-13)15-14(24)19(10)8-3-6(21)7(4-20)25-8/h5-8,20-21H,3-4H2,1-2H3,(H,15,24)(H2,16,17,18,22,23)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKASTFTNVIUHM-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC(=O)N2C3CC(C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC(=O)N2[C@H]3C[C@@H]([C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40721580 | |

| Record name | 2'-Deoxy-N-(2-methylpropanoyl)-8-oxo-7,8-dihydroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136859-76-2 | |

| Record name | 2'-Deoxy-N-(2-methylpropanoyl)-8-oxo-7,8-dihydroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。